molecular formula C25H25N5O5 B2554968 benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-61-0

benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2554968
CAS No.: 877616-61-0
M. Wt: 475.505
InChI Key: VFLNROAZZVUOGI-UHFFFAOYSA-N
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Description

Benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a pyrimidopurine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 2-methoxyphenyl substituent at the 9-position and a benzyl ester group attached via an acetic acid linker. The ester moiety may enhance membrane permeability compared to carboxylic acid analogs, a common prodrug strategy .

Properties

CAS No.

877616-61-0

Molecular Formula

C25H25N5O5

Molecular Weight

475.505

IUPAC Name

benzyl 2-[9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-9-4-3-5-10-17)29-14-8-13-28(24(29)26-22)18-11-6-7-12-19(18)34-2/h3-7,9-12H,8,13-16H2,1-2H3

InChI Key

VFLNROAZZVUOGI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

The compound belongs to a class of pyrimidine derivatives that have shown promise in various pharmacological applications. The synthesis typically involves multi-step reactions starting from simpler precursors such as substituted benzimidazoles and pyrimidines. Recent advancements in synthetic methodologies have allowed for the efficient construction of these complex structures while introducing various functional groups that enhance biological activity .

Antimicrobial Properties

Research indicates that derivatives of the pyrimido[2,1-f]purine family exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and other pathogenic strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines. Notably, it showed a higher suppression of DNA methylation compared to doxorubicin, a well-known chemotherapeutic agent. This suggests a potential mechanism where the compound may interfere with cancer cell proliferation by affecting epigenetic regulation .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. Results indicate that it can scavenge free radicals effectively, which is crucial for protecting cellular components from oxidative stress .

Enzyme Inhibition

The compound has been studied for its effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro assays revealed that certain derivatives exhibited significant inhibition of MAO activity, which could have implications for treating neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets such as RNA-dependent RNA polymerase (RdRp) and epidermal growth factor receptor (EGFR). These studies suggest that the compound may serve as a potential lead in drug development against viral infections and certain cancers .

4. Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on sarcoma 180 cells demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The results indicated a dose-dependent response with IC50 values comparable to established anticancer drugs .

Case Study 2: Antimicrobial Screening

In a comparative study against standard antibiotics, this compound was found to be effective against multidrug-resistant strains of bacteria. This highlights its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

5. Conclusion

This compound exhibits promising biological activities including antimicrobial and antitumor effects. Its multifaceted mechanisms of action make it a valuable candidate for further research in drug development. Continued exploration into its pharmacological properties and mechanisms will be essential for understanding its full therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Staphylococcus aureus ,
AntitumorSignificant cytotoxicity on sarcoma 180 cells ,
AntioxidantEffective free radical scavenging
MAO InhibitionInhibits MAO activity significantly

Scientific Research Applications

Chemistry

Benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate serves multiple roles in chemical research:

  • Building Block : Utilized in the synthesis of more complex molecules.
  • Reagent : Acts as a reagent in various organic reactions due to its functional groups which can participate in nucleophilic substitutions and electrophilic additions.

Biology

In biological studies, this compound is investigated for its potential activities:

  • Biological Activity : Preliminary studies indicate potential interactions with enzymes and receptors that could lead to therapeutic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide synthesis and cellular proliferation.
  • Anticancer Properties : Similar compounds have shown promise as inhibitors of key enzymes related to cancer progression.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Therapeutic Potential : Research is ongoing to explore its anti-inflammatory and anticancer properties.
  • Drug Development : It could be a candidate for new drug formulations targeting specific diseases due to its unique structural features.

Industry

In industrial applications, the compound is relevant for:

  • Material Development : Used in the creation of new materials with unique properties.
  • Pharmaceuticals : Integral in the development of new drugs and agrochemicals.

Case Study 1: Anticancer Activity

A study conducted on similar purine derivatives indicated that compounds with structures akin to this compound exhibited significant anticancer activity by inducing apoptosis in tumor cells. The presence of the methoxyphenyl group was noted to enhance lipophilicity and improve binding affinity to biological targets.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that derivatives of this compound could potentially inhibit enzymes involved in critical pathways such as the KRAS signaling pathway. This inhibition could play a crucial role in cancer treatment strategies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID 9-Position Substituent Core Structure Biological Activity Key Reference
Target Compound 2-Methoxyphenyl Pyrimido[2,1-f]purine Not explicitly reported; inferred allosteric modulation
Benzyl-substituted analog (850728-36-8) Benzyl Pyrimido[2,1-f]purine Unspecified; structural similarity suggests RNA/protein targeting
Compound 76 (Control) 4-Ethoxyphenyl Pyrimido[2,1-f]purine Allosteric HIV-1 RNase H inhibitor; destabilizes RT conformation
2-(O⁶-Benzyloxy-purin-9-yl) acetic acid O⁶-Benzyloxy Purine Intermediate in PNA synthesis for KRAS2 mRNA targeting

Key Observations:

  • Substituent Position and Polarity: The target compound’s 2-methoxyphenyl group introduces ortho-substitution, which may sterically hinder interactions compared to para-substituted analogs like compound 74.
  • Ester vs. Acid Functionality: The benzyl ester in the target compound contrasts with the carboxylic acid in 2-(O⁶-benzyloxy-purin-9-yl) acetic acid . Esters typically improve cellular uptake but require hydrolysis for activation, whereas acids may exhibit direct target engagement but poorer bioavailability.

Physicochemical Properties

  • Solubility and Stability: Methoxy groups generally increase water solubility compared to benzyl or ethoxy groups. However, the bulky 2-methoxyphenyl group in the target compound may reduce solubility relative to smaller substituents .
  • Synthetic Accessibility: The benzyl ester in the target compound is synthesized via alkylation of purine intermediates, analogous to methods used for ethyl ester derivatives (e.g., saponification in ) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound?

  • Answer : The synthesis typically involves multi-step heterocyclic chemistry, starting with functionalization of the pyrimido[2,1-f]purin core. Key steps include alkylation at the N1 position, introduction of the 2-methoxyphenyl group via nucleophilic substitution, and esterification using benzyl chloroacetate. Reagents like N,N-diisopropyl-ethylamine (DIPEA) and coupling agents (e.g., HATU) are critical for amide bond formation. Purification often employs flash chromatography with gradients of dichloromethane/methanol (e.g., 35:75 ratio) .

Q. How is structural integrity confirmed post-synthesis?

  • Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is essential for verifying regioselectivity and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>98% purity) ensures homogeneity. For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Answer : Radioligand binding assays against adenosine receptors (A₁ and A₂ₐ) using rat brain membranes are common. Competitive inhibition assays with [³H]MSX-2 or [³H]PSB-11 (5–50 nM range) can quantify receptor affinity (IC₅₀ values). Dose-response curves require triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can differential scanning fluorimetry (DSF) elucidate interactions with HIV-1 reverse transcriptase (RT)?

  • Answer : DSF measures RT thermal stability (Tm) in the presence of the compound. A dose-dependent increase in Tm suggests stabilization of RT-inhibitor complexes, whereas a decrease (as seen with control compound 76) indicates destabilization. This method requires 10–100 µM compound concentrations and SYPRO Orange dye to monitor protein unfolding .

Q. How to address contradictory data in enzyme stability studies?

  • Answer : Contradictions (e.g., Tm increases vs. decreases) arise from binding modes (allosteric vs. active site). Validate results using orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics or crystallography to resolve structural interactions. Control experiments with interface inhibitors (e.g., compound 76) are critical for context .

Q. What computational strategies predict binding affinity to adenosine receptors?

  • Answer : Homology modeling of rat A₁/A₂ₐ receptors using Schrödinger Suite, followed by induced-fit docking (Glide module), accounts for receptor flexibility. Free energy perturbation (FEP) calculations refine binding poses. Validate predictions with mutagenesis (e.g., Ala-scanning at conserved residues) .

Q. How is metabolic stability assessed in preclinical studies?

  • Answer : Incubate the compound with liver microsomes (human/rat) at 37°C. LC-MS/MS monitors parent compound depletion over 60 minutes. High metabolic stability (t₁/₂ > 30 min) suggests suitability for in vivo studies. Include positive controls (e.g., verapamil) to validate assay conditions .

Q. What methods quantify aqueous solubility for formulation development?

  • Answer : Shake-flask method with UV spectrophotometry: prepare saturated solutions in PBS (pH 7.4), filter (0.22 µm), dilute, and measure absorbance at λmax. Solubility <10 µM necessitates prodrug strategies or nanoparticle encapsulation .

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